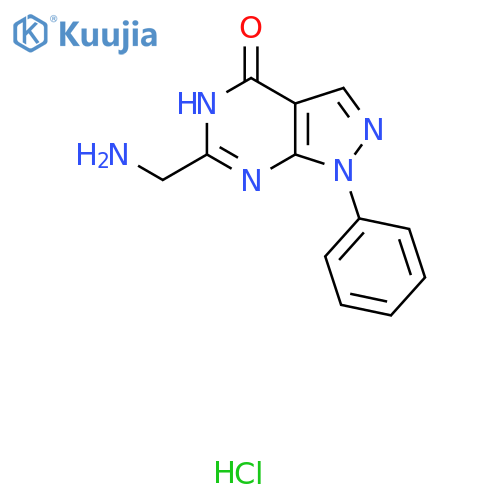Cas no 957719-43-6 (6-(Aminomethyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4(7H)-one Hydrochloride)

957719-43-6 structure
商品名:6-(Aminomethyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4(7H)-one Hydrochloride
CAS番号:957719-43-6
MF:C12H12ClN5O
メガワット:277.709580421448
CID:4723286
6-(Aminomethyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4(7H)-one Hydrochloride 化学的及び物理的性質
名前と識別子
-
- STL305131
- Z235344735
- 6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride
- 6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride
- 6-(Aminomethyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4(7H)-one Hydrochloride
-
- インチ: 1S/C12H11N5O.ClH/c13-6-10-15-11-9(12(18)16-10)7-14-17(11)8-4-2-1-3-5-8;/h1-5,7H,6,13H2,(H,15,16,18);1H
- InChIKey: BCARDVHJQQQXKX-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C1C2C=NN(C3C=CC=CC=3)C=2N=C(CN)N1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 364
- トポロジー分子極性表面積: 85.3
6-(Aminomethyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4(7H)-one Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A620732-5mg |
6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride |
957719-43-6 | 5mg |
$ 253.00 | 2023-04-19 | ||
| TRC | A620732-25mg |
6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride |
957719-43-6 | 25mg |
$ 1097.00 | 2023-04-19 | ||
| TRC | A620732-50mg |
6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride |
957719-43-6 | 50mg |
$ 1918.00 | 2023-04-19 |
6-(Aminomethyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4(7H)-one Hydrochloride 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
957719-43-6 (6-(Aminomethyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4(7H)-one Hydrochloride) 関連製品
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量